N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Description
N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a complex organic compound that features a unique structure combining an indene moiety with a pyrrolidinone group
Properties
IUPAC Name |
N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-23(13-19-7-2-3-8-20(19)14-23)16-24-22(27)18-9-4-6-17(12-18)15-25-11-5-10-21(25)26/h2-4,6-9,12H,5,10-11,13-16H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVYZIAZKXYLOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=CC(=C3)CN4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the indene and pyrrolidinone intermediates. The indene intermediate can be synthesized through a Friedel-Crafts alkylation reaction, while the pyrrolidinone intermediate is often prepared via a cyclization reaction of a suitable amine and a carboxylic acid derivative. The final step involves coupling these intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Friedel-Crafts alkylation and cyclization steps, as well as the development of more efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form corresponding ketones or alcohols.
Reduction: The amide bond can be reduced to an amine under suitable conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the indene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Products include indene ketones or alcohols.
Reduction: Products include the corresponding amine derivatives.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indene moiety may interact with hydrophobic pockets in proteins, while the pyrrolidinone group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carbaldehyde and its derivatives share structural similarities with the indene moiety.
Pyrrolidinone Derivatives: Compounds such as N-methylpyrrolidinone and its analogs are structurally related to the pyrrolidinone group.
Uniqueness
N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide is unique due to its combination of an indene and a pyrrolidinone moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets compared to simpler analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
